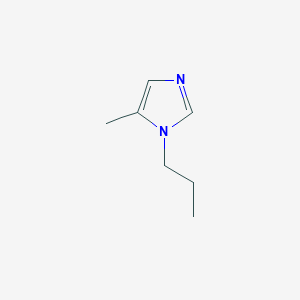
5-Methyl-1-propylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-propylimidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
5-Methyl-1-propylimidazole serves as a building block in organic synthesis. Its imidazole ring structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. Notably, it acts as a ligand in coordination chemistry, facilitating metal ion interactions essential for catalysis and material science applications.
Biological Applications
In biological research, this compound is utilized to study enzyme inhibition and biological pathways . Its ability to coordinate with metal ions can influence enzyme activity, making it a valuable tool in biochemical studies. Furthermore, it has potential therapeutic applications due to its structural similarity to known bioactive compounds.
Case Study: Enzyme Inhibition
A study investigated the effects of various imidazole derivatives on enzyme activity. The results indicated that this compound significantly inhibited certain enzymes compared to other derivatives .
Industrial Applications
In industry, this compound is employed in the production of polymers , agrochemicals , and other products. Its unique properties contribute to enhancing the performance and efficiency of these materials.
Case Study: Polymer Production
Research demonstrated that incorporating this compound into polymer formulations improved their thermal stability and mechanical properties. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .
Summary of Findings
The diverse applications of this compound span across multiple fields:
- Chemistry: As a building block and ligand.
- Biology: In enzyme inhibition studies and potential therapeutic uses.
- Industry: Enhancing the properties of polymers and agrochemicals.
The compound's unique structural features enable it to participate in various chemical and biological processes, making it a valuable asset in scientific research.
Eigenschaften
CAS-Nummer |
144748-27-6 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
5-methyl-1-propylimidazole |
InChI |
InChI=1S/C7H12N2/c1-3-4-9-6-8-5-7(9)2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SLXDSUHPWSGQJC-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC=C1C |
Kanonische SMILES |
CCCN1C=NC=C1C |
Synonyme |
1H-Imidazole,5-methyl-1-propyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














